
Kuwanon H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
クワノン H は、桑の木 (Morus alba) から単離されたフラボノイド化合物です。 これらの化合物は、ジエノフィル (主にカルコン) と脱水プレニルフェノールジエンの分子間 [4+2] 環状付加反応から生合成的に誘導されます 。クワノン H は、その複雑な構造、顕著な生物活性、合成上の課題により、大きな注目を集めています。
準備方法
合成経路と反応条件
クワノン H は、カルコンジエノフィルと脱水プレニルフェノールジエンの環状付加反応を含むディールス・アルダー反応によって合成できます。 この反応は通常、環状付加反応を促進するために、高温や触媒の存在などの特定の条件を必要とします .
工業生産方法
クワノン H の工業生産には、桑の木の根皮から化合物を抽出する方法が含まれます。 抽出プロセスには、クワノン H を含むプレニル化フラボノイドを単離するために、酢酸エチルなどの溶媒を使用することが含まれます 。次に、抽出物をクロマトグラフィー技術を使用して精製し、目的の化合物を得ます。
化学反応の分析
反応の種類
クワノン H は、以下を含むさまざまな化学反応を起こします。
酸化: クワノン H は酸化されてキノンやその他の酸化誘導体を生成することができます。
還元: 還元反応によって、クワノン H はその還元形に変換することができます。
置換: クワノン H は、官能基が他の基に置き換わる置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬が置換反応で使用されます。
生成される主要な生成物
これらの反応から生成される主な生成物には、酸化誘導体、還元形、およびさまざまな官能基を持つ置換化合物があります。
科学研究の応用
クワノン H は、幅広い科学研究の応用を持っています。
化学: クワノン H は、その独自の化学構造と反応性のために研究されており、合成化学者にとって貴重な化合物となっています。
生物学: 抗菌、抗ウイルス、抗炎症作用など、顕著な生物活性を示します.
医学: クワノン H は、細胞毒性小胞体ストレスと阻害されたオートファジーフラックスを通じてメラノーマの増殖を阻害することにより、抗がん剤として可能性を示しています.
科学的研究の応用
Kuwanon H has a wide range of scientific research applications:
Chemistry: this compound is studied for its unique chemical structure and reactivity, making it a valuable compound for synthetic chemists.
作用機序
クワノン H は、さまざまな分子標的と経路を通じてその効果を発揮します。
小胞体ストレス: クワノン H は細胞毒性小胞体ストレスを誘導し、細胞生存の阻害とアポトーシスの誘導につながります.
オートファジー: オートファゴソームとリソソームの融合を阻害することにより、オートファジーフラックスを阻害し、その抗がん効果に貢献します.
ボンベシン受容体拮抗作用: クワノン H は、強力な非ペプチドボンベシン受容体拮抗薬として作用し、ガストリン放出ペプチドの受容体への結合を選択的に阻害します.
類似の化合物との比較
クワノン H は、クワノン G やクワノン C などの他の類似の化合物と比較されます。
類似の化合物
- クワノン G
- クワノン C
- カルコモラシン
- モルスリン
- オキシレズベラトロール
類似化合物との比較
特性
IUPAC Name |
8-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBPTKFKCCNXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76472-87-2 |
Source


|
| Record name | Albanin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030075 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the primary mechanism of action for Kuwanon H's anti-melanoma activity?
A: this compound exerts its anti-melanoma effects by inducing cytotoxic endoplasmic reticulum (ER) stress and impairing autophagy flux. [] This ER stress inhibits cell viability, promotes apoptosis, and disrupts the normal autophagy process crucial for melanoma cell survival. []
Q2: How does this compound impact autophagy in melanoma cells?
A: While this compound initially triggers autophagosome formation through the ATF4-DDIT3-TRIB3-AKT-MTOR axis, it ultimately impairs the completion of the autophagy flux. [] This disruption of autophagy contributes significantly to its anti-cancer properties. []
Q3: Does this compound demonstrate synergistic effects with existing chemotherapeutics?
A: Research suggests this compound enhances the sensitivity of melanoma cells to cisplatin, both in vitro and in vivo. [] This enhanced sensitivity is attributed to this compound's impairment of autophagy, which hinders the degradation of reactive oxygen species and damaged mitochondria, ultimately promoting cisplatin's effectiveness. []
Q4: Beyond melanoma, what other therapeutic applications are being explored for this compound?
A: this compound exhibits potential as an α-glucosidase inhibitor, suggesting its utility in managing diabetes by controlling postprandial hyperglycemia. [, , ] It demonstrates strong inhibitory activity against α-glucosidase, comparable to or even exceeding that of the known inhibitor 1-deoxynojirimycin (DNJ). []
Q5: How does this compound's structure contribute to its α-glucosidase inhibitory activity?
A: While the exact mechanism is still under investigation, studies propose that this compound, being an isopentenyl flavonoid, interacts with α-glucosidase at a different site compared to the alkaloid inhibitor DNJ. [] This difference in binding sites might explain its distinct inhibitory profile and potential for synergistic effects with other α-glucosidase inhibitors. []
Q6: What is the significance of the phellem layer in the context of this compound content in Mori Cortex?
A: this compound is found in lower concentrations in Mori Cortex (mulberry root bark without the phellem layer) compared to the whole mulberry root bark. [] This difference highlights the importance of considering the presence or absence of the phellem layer when standardizing Mori Cortex for medicinal use, especially when targeting this compound as a key bioactive compound. []
Q7: Does this compound possess any antioxidant properties?
A: While some studies suggest potential antioxidant activity for this compound, [] other research indicates its antioxidant capacity might be less pronounced compared to other compounds found in Morus alba, such as morin and oxyresveratrol. [] Further investigation is necessary to definitively characterize its antioxidant potential.
Q8: What is the current understanding of this compound's safety profile?
A8: While some studies suggest potential therapeutic benefits, comprehensive toxicological data on this compound is currently limited. Further research is crucial to establish its safety profile, potential for adverse effects, and long-term impact on human health.
Q9: What analytical techniques are commonly employed to identify and quantify this compound?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) or ultraviolet (UV) detectors, is frequently used for identifying and quantifying this compound in complex mixtures. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

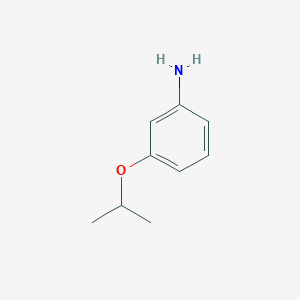
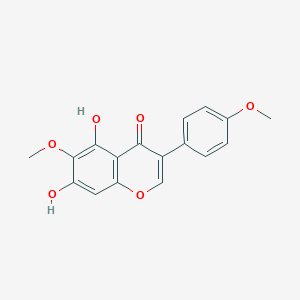
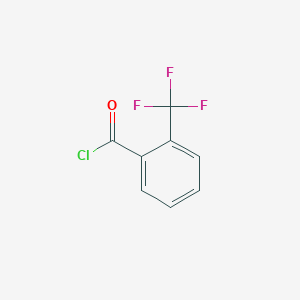
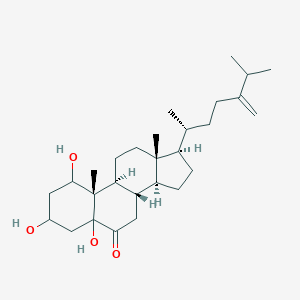
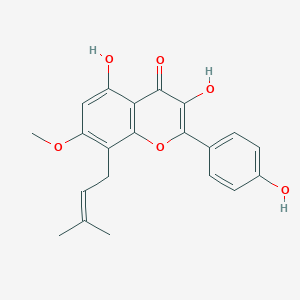
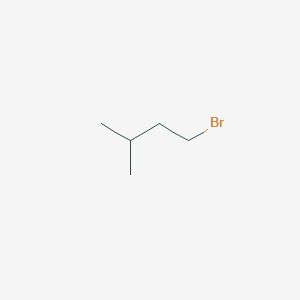
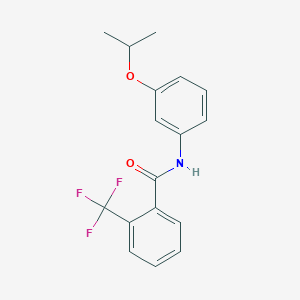
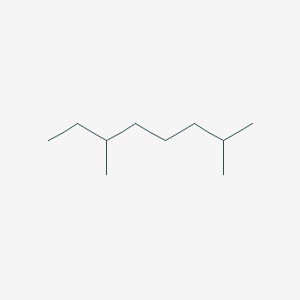
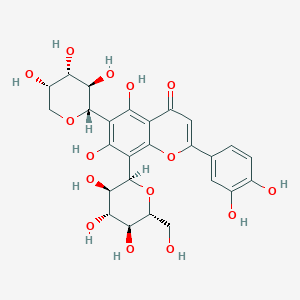
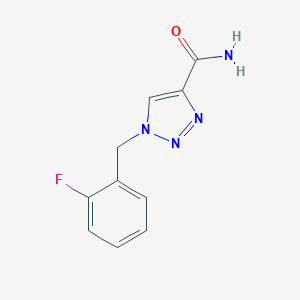
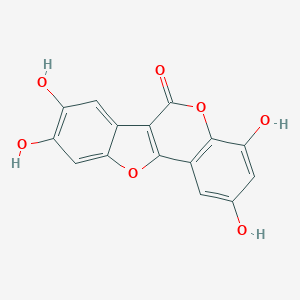
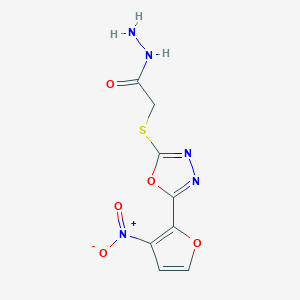
![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
